

Application Notes and Protocols for the Synthesis of Edoxaban Intermediates

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Compound of Interest

Compound Name:	<i>tert</i> -butyl <i>N</i> -[(1 <i>S</i> ,2 <i>S</i>)-2-aminocyclohexyl]carbamate
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of Edoxaban, a direct factor Xa inhibitor. The information is compiled to assist researchers and professionals in the development and optimization of synthetic routes for this anticoagulant drug.

Introduction

Edoxaban is a widely used oral anticoagulant for the prevention of stroke and systemic embolism. Its synthesis involves the coupling of three key intermediates: a chiral cyclohexane diamine derivative, a chloropyridine oxalamic acid derivative, and a fused thiazolopyridine carboxylic acid. The efficient and stereoselective synthesis of these intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). These notes detail the synthetic procedures for these critical building blocks.

Key Intermediates and Synthetic Overview

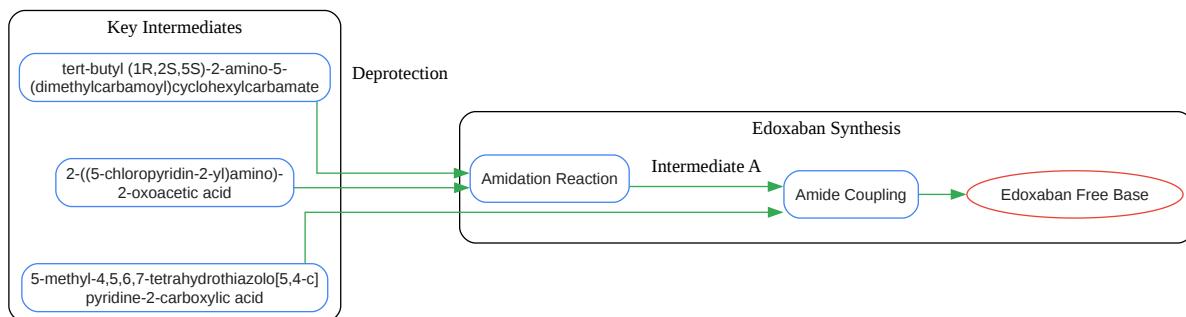
The synthesis of Edoxaban relies on the preparation and coupling of the following key intermediates:

- Intermediate 1 (Chiral Diamine): *tert*-butyl (1*R*,2*S*,5*S*)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate

- Intermediate 2 (Oxalamic Acid Derivative): 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid
- Intermediate 3 (Thiazolopyridine Core): 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

The general synthetic strategy involves the amidation of Intermediate 2 with the deprotected amine of Intermediate 1, followed by coupling with Intermediate 3 to form the final Edoxaban molecule.

Synthetic Workflow for Edoxaban



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Caption: General synthetic workflow for Edoxaban.

Intermediate 1: **tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate**

This chiral diamine is a critical component that establishes the stereochemistry of the final drug molecule.

Synthesis Workflow



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Caption: Synthesis of the chiral diamine intermediate.

Experimental Protocol

Synthesis of tert-butyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate[1]

- Hydrogenation:
 - To a hydrogenation kettle, add methanol (480 g) and the azide precursor (60 g, 192.7 mmol).
 - Add 10% Pd/C (6.3 g, ~56% water content).
 - Replace the atmosphere with nitrogen three times, followed by hydrogen three times.
 - Maintain the pressure at 0.4-0.6 MPa and heat the mixture to 50-60°C.
 - Stir the reaction until hydrogen absorption ceases.
- Work-up and Isolation:
 - Release the pressure and replace the hydrogen atmosphere with nitrogen.
 - Filter the reaction mixture to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to obtain a residue.
 - Dissolve the residue in acetonitrile and filter any insoluble material.
 - Concentrate the filtrate to dryness.

- Add toluene to the residue, heat to disperse, and then cool to 0-5°C to induce crystallization.
- Collect the solid by filtration and dry to yield the final product.

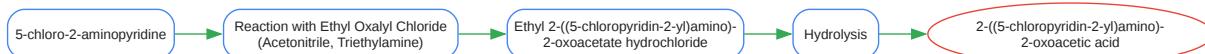
Quantitative Data

Parameter	Value	Reference
Yield	87.7%	[1]
Purity (HPLC)	>99.5%	[2]
Chiral Purity	>99.5%	[2]

Intermediate 2: 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid

This intermediate provides the chloropyridine moiety and the oxalamide linker in the Edoxaban structure.

Synthesis Workflow



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Caption: Synthesis of the oxalamic acid intermediate.

Experimental Protocol

Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride[3]

- Reaction Setup:
 - In a reaction vessel, combine 5-chloro-2-aminopyridine with acetonitrile.

- Add triethylamine as a base.
- Heat the mixture to 60°C under a nitrogen atmosphere.
- Addition of Ethyl Oxalyl Chloride:
 - Slowly add ethyl oxalyl chloride to the reaction mixture.
 - Maintain the temperature at 60°C and stir for 7 hours.
- Isolation:
 - After the reaction is complete, cool the mixture.
 - The product can be crystallized from the reaction mixture.

Hydrolysis to 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid[3]

- The ethyl ester intermediate is hydrolyzed under standard basic or acidic conditions to yield the final carboxylic acid.

Quantitative Data

Parameter	Value	Reference
Yield (Ester)	85-93%	[3]
Yield (Acid)	up to 89.2%	[3]
Purity	>97%	[3]

Intermediate 3: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

This heterocyclic intermediate forms the core of the factor Xa binding motif.

Synthesis Workflow

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Caption: Multi-step synthesis of the thiazolopyridine core.

Experimental Protocol

The synthesis of this intermediate is a multi-step process. A representative procedure for the final hydrolysis step is provided below.

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride from its nitrile precursor[4][5]

- Hydrolysis:
 - The 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine precursor is subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.
- Salt Formation:
 - The resulting carboxylic acid is treated with 1N HCl in ethanol.
 - The mixture is stirred for approximately 1.5 hours.
 - The precipitated hydrochloride salt is collected by filtration and washed with ethanol.
 - The product is dried under reduced pressure.

Quantitative Data

Parameter	Value	Reference
Purity	High purity crystalline solid	[6]
Melting Point	199.0 to 203.0 °C	[7]

Coupling and Final Steps

The final stages of Edoxaban synthesis involve the coupling of these intermediates.

Experimental Protocol

Formation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[8]

- Reaction Setup:

- Suspend tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt (20 g) in acetonitrile (100 mL).
- Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (16.96 g).
- Cool the mixture to approximately 10°C.

- Base Addition and Reaction:

- Slowly add triethylamine (6.35 g).
- Heat the mixture to about 60°C and slowly add more triethylamine (21.8 g).
- Maintain the temperature at about 70°C and stir for 7 hours.

- Work-up and Isolation:

- Cool the reaction to about 25°C and add water (180 mL).
- Cool further to about 10°C and filter the resulting solid.
- Wash the solid with water (100 mL) and dry to obtain the product.

Quantitative Data

Parameter	Value	Reference
Yield	91.1%	[8]
Purity (HPLC)	98.50%	[8]

This coupled product is then deprotected and reacted with Intermediate 3 to yield Edoxaban. The final product is typically isolated as a tosylate monohydrate salt.[9]

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